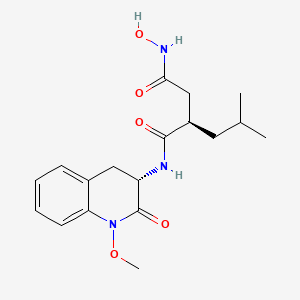

OPB-3206

Description

Properties

CAS No. |

166245-54-1 |

|---|---|

Molecular Formula |

C18H25N3O5 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(2R)-N'-hydroxy-N-[(3S)-1-methoxy-2-oxo-3,4-dihydroquinolin-3-yl]-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C18H25N3O5/c1-11(2)8-13(10-16(22)20-25)17(23)19-14-9-12-6-4-5-7-15(12)21(26-3)18(14)24/h4-7,11,13-14,25H,8-10H2,1-3H3,(H,19,23)(H,20,22)/t13-,14+/m1/s1 |

InChI Key |

OIVAPLYJZKBFMV-KGLIPLIRSA-N |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@H]1CC2=CC=CC=C2N(C1=O)OC |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC1CC2=CC=CC=C2N(C1=O)OC |

Synonyms |

3S-(4-(N-hydroxyamino)-2R-isobutylsuccinyl)amino-1-methoxy-3,4-dihydrocarbostyril OPB 3206 OPB-3206 OPB3206 |

Origin of Product |

United States |

Foundational & Exploratory

OPB-3206: A Technical Deep Dive into its Presumed Mechanism of Action as a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OPB-3206 is a small molecule inhibitor understood to target the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key regulator of cellular processes frequently dysregulated in cancer. While specific preclinical and clinical data for this compound remain limited in publicly accessible literature, its mechanism of action can be inferred from extensive research on its closely related analogues, OPB-31121 and OPB-51602, developed by the same pharmaceutical company. This guide synthesizes the available information on this class of STAT3 inhibitors to provide a comprehensive technical overview of the presumed core mechanism of action of this compound. It is proposed that this compound functions as a potent inhibitor of STAT3 by binding to its Src Homology 2 (SH2) domain, thereby disrupting its activation, dimerization, and downstream signaling functions. Furthermore, evidence from related compounds suggests a potential secondary mechanism involving the targeting of mitochondrial STAT3, leading to the inhibition of cellular respiration.

The STAT3 Signaling Pathway: A Critical Oncogenic Driver

The STAT3 signaling cascade is a crucial pathway that translates extracellular signals from cytokines and growth factors into changes in gene expression.[1][2] In normal physiological processes, this pathway is tightly regulated. However, in a multitude of human cancers, STAT3 is constitutively activated, promoting tumor cell proliferation, survival, invasion, and angiogenesis, while also suppressing anti-tumor immunity.[3][4]

The canonical STAT3 activation pathway is initiated by the binding of ligands such as interleukin-6 (IL-6) or epidermal growth factor (EGF) to their respective cell surface receptors. This binding triggers the activation of associated Janus kinases (JAKs) or other tyrosine kinases like Src, which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 monomers in the cytoplasm.[5] Upon recruitment, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers or heterodimers with other STAT family members through reciprocal SH2 domain-phosphotyrosine interactions.[5] These activated dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[2][5]

Presumed Mechanism of Action of this compound

Based on the mechanism of its analogues, this compound is hypothesized to be a direct inhibitor of STAT3. The primary mode of action is believed to be the competitive binding to the SH2 domain of STAT3.

Inhibition of STAT3 SH2 Domain Function

The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues.[5] In the context of STAT3 signaling, the SH2 domain is critical for both the initial recruitment of STAT3 to the activated receptor complex and for the subsequent dimerization of phosphorylated STAT3 monomers.

This compound, as a small molecule inhibitor, is thought to occupy the phosphotyrosine-binding pocket of the STAT3 SH2 domain. This direct interaction is expected to have two major inhibitory consequences:

-

Prevention of STAT3 Recruitment and Phosphorylation: By blocking the SH2 domain, this compound would prevent the association of latent STAT3 with the activated cytokine or growth factor receptor complex. This would preclude the phosphorylation of STAT3 at Tyr705 by JAKs or other kinases, thus halting the signaling cascade at an early stage.

-

Inhibition of STAT3 Dimerization: Even if some STAT3 molecules were to become phosphorylated, the binding of this compound to the SH2 domain would physically obstruct the reciprocal phosphotyrosine-SH2 domain interaction required for the formation of stable STAT3 dimers.

Potential Mitochondrial Mechanism

Intriguingly, research on the related compound OPB-51602 has revealed a non-transcriptional role for STAT3 in modulating mitochondrial metabolism.[3][5] This study demonstrated that OPB-51602's cytotoxicity is dependent on mitochondrial STAT3 and involves the inhibition of Complex I of the electron transport chain.[3][5] This inhibition leads to an increase in reactive oxygen species (ROS) production, which in turn induces mitophagy and ultimately, cell death.[3][5] Given the structural similarity, it is plausible that this compound may share this secondary mechanism of action, contributing to its anti-cancer effects through the induction of mitochondrial dysfunction in a STAT3-dependent manner.

Quantitative Data on Related STAT3 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes key data for the closely related compound OPB-31121, which provides a benchmark for the expected potency of this class of inhibitors.

| Compound | Target | Assay Type | Value | Reference |

| OPB-31121 | STAT3 SH2 Domain | Isothermal Titration Calorimetry (Binding Affinity, Kd) | 10 nM | [6] |

Experimental Protocols for Characterizing STAT3 Inhibitors

The following are generalized experimental protocols that would be employed to characterize the mechanism of action of a STAT3 inhibitor like this compound.

In Vitro Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of the inhibitor to the STAT3 SH2 domain.

Principle: A fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain will have a high fluorescence polarization (FP) value due to its slow tumbling rate when bound to the larger STAT3 protein. A competitive inhibitor will displace the probe, leading to a decrease in the FP value.

Methodology:

-

Recombinant human STAT3 protein is incubated with a fluorescently labeled phosphopeptide probe (e.g., FAM-pYLPQTV-NH2).

-

Increasing concentrations of the test compound (this compound) are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC50 value (concentration of inhibitor required to displace 50% of the probe) is calculated from the dose-response curve.

Cellular STAT3 Phosphorylation Assay (Western Blot)

This assay determines the ability of the inhibitor to block STAT3 phosphorylation in cancer cells.

Methodology:

-

Cancer cells with constitutively active STAT3 (e.g., MDA-MB-468 breast cancer cells) are seeded in culture plates.

-

Cells are treated with various concentrations of the test compound for a specified period.

-

Cells are stimulated with a STAT3 activator (e.g., IL-6) if constitutive activation is not present.

-

Whole-cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

The band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of the function of tyrosine-phosphorylated STAT3 with a phosphorylation site-specific intrabody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Clinical and preclinical pharmacokinetics and pharmacodynamics of mipomersen (kynamro(®)): a second-generation antisense oligonucleotide inhibitor of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disruption of Stat3 reveals a critical role in both the initiation and the promotion stages of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of OPB-3206

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPB-3206 is a selective, orally active matrix metalloproteinase (MMP) inhibitor that has been investigated for its therapeutic potential in cancer. Specifically, it has shown promise in inhibiting tumor metastasis by targeting enzymes crucial for the degradation of the extracellular matrix. This technical guide provides a detailed overview of the synthesis and purification methods for this compound, officially known as 3S-[4-(N-hydroxyamino)-2R-isobutylsuccinyl]amino-1-methoxy-3,4-dihydrocarbostyril. The information presented herein is compiled from publicly available patent literature, offering a comprehensive resource for researchers engaged in the study and development of this and related compounds.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis and purification.

| Property | Value |

| Chemical Formula | C₁₈H₂₅N₃O₅ |

| Molecular Weight | 363.41 g/mol |

| CAS Number | 166245-54-1 |

| Target | Matrix Metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-9, and stromelysin. |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The primary source for the synthetic route is outlined in patent literature, specifically patent WO96/33172, filed by Otsuka Pharmaceutical Co., Ltd. The following sections detail the experimental protocols for the key synthetic steps.

Experimental Workflow: Synthesis of this compound

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

The synthesis involves the preparation of a succinyl derivative and a dihydrocarbostyril amine intermediate, followed by their coupling and final deprotection.

Step 1: Synthesis of the Succinyl Intermediate

-

Materials: Isobutylsuccinic anhydride, appropriate chiral auxiliary.

-

Procedure: The synthesis starts with the stereoselective opening of isobutylsuccinic anhydride using a chiral auxiliary to establish the desired stereochemistry at the C2 position. This is followed by functional group manipulations to introduce the necessary reactive groups for subsequent coupling.

Step 2: Synthesis of the Dihydrocarbostyril Amine Intermediate

-

Materials: 1-methoxy-3,4-dihydrocarbostyril precursor.

-

Procedure: The dihydrocarbostyril core is synthesized and subsequently aminated at the 3-position with the correct stereochemistry. This intermediate provides the backbone of the final molecule.

Step 3: Coupling and Deprotection

-

Materials: Activated succinyl intermediate, dihydrocarbostyril amine intermediate, coupling agents (e.g., DCC, EDC), and deprotection reagents.

-

Procedure: The two key intermediates are coupled using standard peptide coupling conditions. The resulting protected compound is then subjected to a deprotection step to reveal the final hydroxamic acid moiety, yielding crude this compound.

Purification of this compound

The purification of the crude this compound is critical to achieve the high purity required for pharmaceutical applications. The methods typically employed are chromatographic techniques.

Purification Workflow

Caption: A typical purification workflow for this compound.

Detailed Purification Protocol

-

Chromatography: The crude product is typically purified by column chromatography on silica gel. A suitable solvent system (e.g., a gradient of methanol in dichloromethane) is used to separate the desired product from impurities.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure compound.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure.

-

Crystallization: The resulting solid may be further purified by crystallization from an appropriate solvent system to yield this compound of high purity.

Quantitative Data

The following table summarizes typical yields and purity levels that can be expected from the synthesis and purification of this compound, based on data from analogous reactions in the patent literature.

| Parameter | Value |

| Overall Yield | 20-30% |

| Purity (by HPLC) | >98% |

| Chiral Purity (ee) | >99% |

Signaling Pathway Context

This compound exerts its biological effect by inhibiting matrix metalloproteinases, which are key enzymes in the degradation of the extracellular matrix (ECM). The ECM provides structural support to cells and tissues, and its breakdown is a critical step in cancer cell invasion and metastasis.

Caption: Simplified signaling pathway showing MMP inhibition by this compound.

By inhibiting MMPs, this compound helps to maintain the integrity of the ECM, thereby preventing the spread of cancer cells to distant sites.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a promising matrix metalloproteinase inhibitor. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The successful synthesis and purification of this compound are essential for its further preclinical and clinical evaluation.

In Vitro Activity of STAT3 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its critical role in tumor cell proliferation, survival, and angiogenesis. This document provides a detailed technical guide on the in vitro activity of small molecule STAT3 inhibitors, with a focus on the core mechanisms and experimental evaluation methods. While specific public data for OPB-3206 is limited, this guide draws upon extensive research on closely related and well-documented STAT3 inhibitors from the same developmental series, such as OPB-31121 and OPB-51602, to provide a representative understanding of their in vitro pharmacological profile.

Introduction to STAT3 Signaling

The STAT3 signaling pathway is a crucial mediator of cellular responses to cytokines and growth factors. In normal physiological conditions, the activation of STAT3 is transient. However, in many malignancies, STAT3 is constitutively activated, leading to the transcription of genes involved in oncogenesis. The canonical STAT3 signaling cascade is initiated by the phosphorylation of Janus kinases (JAKs) associated with cytokine or growth factor receptors. These activated JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent binding to the promoter regions of target genes.

Caption: Canonical STAT3 Signaling Pathway and Point of Inhibition.

Mechanism of Action of OPB STAT3 Inhibitors

Preclinical studies on OPB compounds like OPB-31121 and OPB-51602 indicate that they are potent, orally bioavailable small-molecule inhibitors that target the SH2 domain of STAT3. This interaction is crucial as the SH2 domain is responsible for the dimerization of phosphorylated STAT3 monomers, a prerequisite for nuclear translocation and DNA binding. By binding to the SH2 domain, these inhibitors prevent STAT3 dimerization, thereby blocking its transcriptional activity. Molecular modeling and biophysical assays have demonstrated a high binding affinity of these compounds to the STAT3 SH2 domain.

In Vitro Efficacy Data

While specific IC50 values for this compound are not publicly available, the following tables summarize the representative in vitro activity of the closely related STAT3 inhibitor, OPB-51602, against various human cancer cell lines.

Table 1: Cell Viability Inhibition by OPB-51602

| Cell Line | Cancer Type | IC50 (nM) |

| H522 | Non-Small Cell Lung Carcinoma | Data not specified |

| H2228 | Non-Small Cell Lung Carcinoma | Data not specified |

| H23 | Non-Small Cell Lung Carcinoma | Data not specified |

| A549 | Non-Small Cell Lung Carcinoma | Data not specified |

| MDA-MB-231 | Triple Negative Breast Cancer | Data not specified |

| MDA-MB-468 | Triple Negative Breast Cancer | Data not specified |

Note: While a study showed potent inhibition, specific IC50 values were not provided in the referenced literature. The study did demonstrate that the cytotoxicity of OPB-51602 is STAT3-dependent.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on cell proliferation.

Caption: Experimental Workflow for a Cell Viability (MTT) Assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot for STAT3 Phosphorylation

This protocol is used to determine the effect of the compound on the phosphorylation status of STAT3.

Protocol:

-

Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to confirm equal loading.

Summary and Future Directions

The in vitro data for STAT3 inhibitors of the OPB series demonstrate a clear mechanism of action through the inhibition of STAT3 dimerization and subsequent downstream signaling. This leads to potent anti-proliferative effects in various cancer cell lines where STAT3 is constitutively active. The provided experimental protocols serve as a foundation for the in vitro characterization of novel STAT3 inhibitors like this compound. Further studies would be necessary to elucidate the specific IC50 values of this compound across a broad panel of cancer cell lines and to fully characterize its selectivity and off-target effects. The continued investigation into this class of compounds holds promise for the development of targeted cancer therapies.

An In-depth Technical Guide to the Target Identification and Validation of OPB-3206

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OPB-3206 is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Initially developed by Otsuka Pharmaceutical Co., Ltd., this compound was investigated for its potential as an anti-cancer agent, specifically for its ability to inhibit tumor invasion, metastasis, and angiogenesis.[1][2] Its development was discontinued at the preclinical stage.[1] This guide provides a detailed overview of the target profile of this compound, the experimental methodologies used to validate these targets, and the underlying mechanism of action.

Target Identification: A Broad-Spectrum Matrix Metalloproteinase Inhibitor

The primary targets of this compound are members of the matrix metalloproteinase family. MMPs are key regulators of ECM remodeling, a process integral to both normal physiological functions and pathological conditions such as cancer progression.[3] this compound was identified as an inhibitor of several key MMPs involved in cancer metastasis, including collagenases, gelatinases, and stromelysins.[1][4] The compound also demonstrated inhibitory activity against urokinase plasminogen activator (uPA), another critical enzyme in tumor invasion and angiogenesis.[1][5]

Quantitative Inhibitory Profile

The potency of this compound against specific MMPs was determined through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) quantified. These values indicate a broad but varied inhibitory profile across the MMP family.

| Target Enzyme | Common Name | IC50 (nM) | Reference |

| MMP-1 | Interstitial Collagenase | 700 | [4][6][7] |

| MMP-2 | Gelatinase A | 5000 | [4][6][7] |

| MMP-3 | Stromelysin-1 | 2000 | [4][6][7] |

| MMP-8 | Neutrophil Collagenase | 300 | [6][7] |

| MMP-9 | Gelatinase B | 500 | [4][6][7] |

Table 1: In Vitro Inhibitory Activity of this compound Against Key Matrix Metalloproteinases.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor. Its chemical structure, featuring a hydroxamate group (3S-[4-(N-hydroxyamino)-2R-isobutylsuccinyl] amino-1-methoxy-3,4-dihydrocarbostyril), is designed to chelate the catalytic zinc ion (Zn2+) located in the active site of MMPs.[4][6][8][9] This binding action physically blocks the access of natural substrates, such as collagen and other ECM components, to the enzymatic site, thereby preventing matrix degradation.

Target Validation: From In Vitro Assays to In Vivo Models

The validation of MMPs as the functional targets of this compound involved a multi-step process, beginning with enzymatic assays and progressing to preclinical animal models to demonstrate physiological relevance and anti-tumor efficacy.

Experimental Protocols

2.1.1. In Vitro Enzyme Inhibition Assays

-

Objective: To quantify the inhibitory potency (IC50) of this compound against individual, purified MMP enzymes.

-

Methodology:

-

Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9) were used.

-

A highly specific fluorogenic peptide substrate for each enzyme was prepared in an appropriate assay buffer.

-

This compound was serially diluted to create a range of concentrations.

-

The inhibitor was pre-incubated with the activated MMP enzyme for a defined period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction was initiated by adding the fluorogenic substrate.

-

The rate of substrate cleavage was monitored continuously by measuring the increase in fluorescence using a microplate reader.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

2.1.2. Gelatin Zymography

-

Objective: To visually confirm the inhibition of gelatinase (MMP-2 and MMP-9) activity and their pro-enzyme activation in complex biological samples (e.g., tumor tissue lysates).[1]

-

Methodology:

-

Protein extracts from tumor tissues or conditioned media from cell cultures were prepared under non-reducing conditions.

-

Samples were resolved on a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) that was co-polymerized with gelatin.

-

Following electrophoresis, the gel was washed in a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

The gel was then incubated overnight in a developing buffer at 37°C, allowing the gelatinases to digest the substrate within the gel.

-

The gel was stained with Coomassie Brilliant Blue and then destained. Areas of enzymatic activity appeared as clear bands against a blue background, corresponding to the molecular weights of pro-MMPs and active MMPs.

-

In studies with this compound, the compound was either added to the incubation buffer or administered to the animal, and the subsequent reduction in the intensity of the clear bands for active MMP-9 was observed.[1][8]

-

2.1.3. In Vivo Preclinical Models

-

Objective: To determine if the in vitro inhibition of MMPs translates to anti-tumor and anti-metastatic effects in a living organism.

-

Rat Osteosarcoma Metastasis Model: [1][8]

-

Animal Strain: Male Fischer 344 rats.

-

Tumor Inoculation: Osteosarcoma cells (S-SLM line) were transplanted subcutaneously.

-

Treatment: Seven days post-transplantation, rats were fed a diet containing 0%, 0.1%, or 0.4% this compound for four weeks.

-

Endpoints: The primary endpoint was the number of lung metastatic nodules, which were counted post-mortem. The growth of the primary subcutaneous tumor was a secondary endpoint.

-

Results: The highest dose of this compound significantly reduced the number of lung metastases without affecting the growth of the primary tumor, suggesting a primary effect on invasion and metastasis rather than proliferation.[1][8]

-

-

Hamster Pancreatic Carcinogenesis Model: [9][10][11]

-

Carcinogen: Pancreatic ductal adenocarcinomas were induced using N-nitrosobis(2-oxopropyl)amine (BOP).

-

Treatment: Animals were treated with this compound.

-

Endpoints: The development and progression of pancreatic cancer were monitored.

-

Results: this compound was shown to suppress the development of pancreatic cancer in this model, further validating its potential as a chemopreventive or therapeutic agent by targeting MMPs involved in carcinogenesis.[10][11]

-

Role of MMPs in Cancer Progression & Therapeutic Rationale

The rationale for targeting MMPs with inhibitors like this compound is based on their multifaceted role in promoting cancer metastasis. This process involves several key steps where MMPs are critically involved.

Conclusion and Future Perspective

The target identification and validation of this compound clearly demonstrate its function as a broad-spectrum inhibitor of matrix metalloproteinases. In vitro assays established its potency, while zymography and preclinical animal models confirmed its ability to inhibit MMP activity and suppress cancer metastasis.

Despite promising preclinical data, this compound did not advance to later-stage clinical trials, a fate shared by many broad-spectrum MMP inhibitors of its generation.[12] The clinical failure of these agents was often attributed to a combination of dose-limiting toxicities (such as musculoskeletal pain) and a lack of overwhelming efficacy in patients with advanced cancers.[12] This has led to a greater appreciation for developing more selective MMP inhibitors or targeting patient populations where specific MMPs are known to be key drivers of disease, potentially in earlier stages of cancer. The story of this compound remains a valuable case study in the challenges of translating potent enzyme inhibition into successful clinical outcomes.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Clinical potential of matrix metalloprotease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are the therapeutic applications for uPA inhibitors? [synapse.patsnap.com]

- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Matrix Metalloproteases in Pancreatic Ductal Adenocarcinoma: Key Drivers of Disease Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ascopubs.org [ascopubs.org]

Preclinical Safety and Toxicology Profile of OPB-3206: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed preclinical safety and toxicology data for the matrix metalloproteinase (MMP) inhibitor OPB-3206, developed by Otsuka Pharmaceutical, is not extensively available in the public domain. This technical guide has been compiled based on general knowledge of preclinical safety assessments for small molecule inhibitors and publicly accessible information regarding this compound's therapeutic target and class. The quantitative data and experimental protocols presented herein are illustrative templates and should not be considered as actual reported results for this compound.

Introduction

This compound is a selective inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9. These enzymes are key mediators in the degradation of the extracellular matrix, a process integral to cancer cell invasion and metastasis. By targeting MMP-2 and MMP-9, this compound has demonstrated antiproliferative and antimetastatic activity in preclinical models, suggesting its potential as a therapeutic agent in oncology.

This guide provides a structured overview of the anticipated preclinical safety and toxicology profile of a compound like this compound. It outlines the typical studies conducted to support clinical development, including in vitro and in vivo toxicology assessments.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of MMP-2 and MMP-9. These proteases are involved in multiple stages of cancer progression, including the breakdown of basement membranes, which is a critical step for tumor cell invasion and the formation of new blood vessels (angiogenesis) that supply the tumor.

Preclinical Safety and Toxicology Program Overview

A comprehensive preclinical safety program for a compound like this compound would be designed to identify potential hazards, establish a safe starting dose for human trials, and define the toxicological profile. This typically involves a tiered approach, from in vitro assays to in vivo studies in multiple species.

In Vitro Toxicology

In vitro studies are crucial for early identification of potential liabilities.

Table 1: Illustrative In Vitro Toxicology Profile of an MMP Inhibitor

| Assay | Purpose | Illustrative Results for a Hypothetical Compound |

| Genotoxicity | ||

| Ames Test (Bacterial) | Assesses mutagenicity | Negative in all strains tested (e.g., S. typhimurium, E. coli) |

| Chromosomal Aberration | Evaluates clastogenicity in mammalian cells | No significant increase in aberrations (e.g., in CHO cells) |

| Mouse Lymphoma Assay | Detects gene mutations and clastogenicity | Negative |

| Cytotoxicity | ||

| Multiple Cell Lines | Determines direct cell killing | IC50 > 100 µM in non-target cell lines (e.g., hepatocytes, renal proximal tubule cells) |

| hERG Channel Assay | Assesses risk of cardiac arrhythmia | IC50 > 30 µM, indicating low risk of QT prolongation |

Experimental Protocols (Illustrative)

Ames Test:

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Methodology: Plate incorporation method with and without metabolic activation (S9 fraction).

-

Dose Levels: A range of concentrations, for instance, from 1.5 to 5000 µ g/plate .

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control.

In Vivo Toxicology

In vivo studies are conducted in animal models to understand the systemic effects of the drug candidate.

Table 2: Illustrative In Vivo Toxicology Summary for a Hypothetical MMP Inhibitor

| Study Type | Species | Duration | No-Observed-Adverse-Effect Level (NOAEL) | Key Findings |

| Acute Toxicity (Single Dose) | Rat, Mouse | 14 days | Not Applicable | LD50 > 2000 mg/kg (oral). No mortality or significant clinical signs. |

| Repeat-Dose Toxicity | Rat | 28 days | 50 mg/kg/day | At higher doses (>150 mg/kg/day): mild hepatotoxicity (elevated liver enzymes), reversible upon cessation. |

| Dog (Non-rodent) | 28 days | 30 mg/kg/day | At higher doses (>100 mg/kg/day): musculoskeletal effects (joint stiffness), a known class effect for some MMP inhibitors. |

Experimental Protocols (Illustrative)

28-Day Repeat-Dose Oral Toxicity Study in Rats:

-

Animal Model: Sprague-Dawley rats (equal numbers of males and females per group).

-

Dosing Regimen: Daily oral gavage for 28 consecutive days.

-

Dose Groups: Vehicle control, low dose, mid dose, and high dose.

-

Endpoints:

-

Clinical Observations: Daily monitoring for clinical signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples collected at termination.

-

Urinalysis: Conducted at termination.

-

Organ Weights and Macroscopic Pathology: At necropsy.

-

Histopathology: Microscopic examination of a comprehensive list of tissues.

-

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems.

Table 3: Illustrative Safety Pharmacology Profile

| System | Study Type | Illustrative Results for a Hypothetical Compound |

| Cardiovascular | In vivo telemetry in conscious dogs | No significant effects on blood pressure, heart rate, or ECG parameters at therapeutic doses. |

| Respiratory | Whole-body plethysmography in rats | No adverse effects on respiratory rate or tidal volume. |

| Central Nervous System (CNS) | Irwin test or Functional Observational Battery in rats | No significant behavioral, autonomic, or motor effects. |

Conclusion

While specific preclinical safety and toxicology data for this compound are not publicly available, a comprehensive program of in vitro and in vivo studies would have been conducted to support its clinical development. The illustrative data and protocols provided in this guide offer a framework for understanding the types of assessments performed and the nature of the expected results for a selective MMP-2 and MMP-9 inhibitor. The primary toxicological concerns for this class of compounds can include musculoskeletal effects, and therefore, these would be closely monitored in preclinical studies. The overall profile would be crucial in determining a safe starting dose and monitoring plan for human clinical trials.

OPB-3206: A Review of Available Pharmacokinetic and Pharmacodynamic Properties

Disclaimer: As of November 2025, publicly available information regarding the pharmacokinetic and pharmacodynamic properties of the specific compound OPB-3206 is limited. This document summarizes the available data on the closely related STAT3 inhibitor, OPB-31121, also developed by Otsuka Pharmaceutical. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it pertains to a related, but distinct, chemical entity.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. OPB-31121 is an orally available small molecule inhibitor of STAT3 that has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the publicly available pharmacokinetic and pharmacodynamic data for OPB-31121.

Pharmacodynamic Properties and Mechanism of Action

OPB-31121 exerts its anticancer effects by directly targeting the STAT3 protein. It binds to the SH2 domain of STAT3, a critical region for its dimerization and subsequent activation. This interaction has been shown to occur with high affinity, with a reported dissociation constant (Kd) of 10 nM. By binding to the SH2 domain, OPB-31121 prevents the phosphorylation and dimerization of STAT3, which are essential steps for its translocation to the nucleus and the transcriptional activation of target genes involved in tumor progression.

The downstream effects of OPB-31121 include the inhibition of cancer cell proliferation, survival, migration, and invasion. In preclinical studies, OPB-31121 has demonstrated potent antitumor activity in various cancer models.

Signaling Pathway

Caption: STAT3 signaling pathway and the inhibitory action of OPB-31121.

Pharmacokinetic Properties

The pharmacokinetic profile of OPB-31121 has been evaluated in Phase 1 clinical trials involving patients with advanced solid tumors. The data indicates variability among individuals and a complex absorption and elimination profile.

Absorption and Distribution

Following oral administration, OPB-31121 is absorbed, with the time to reach maximum plasma concentration (Tmax) observed at approximately 8 hours in a study of patients with advanced hepatocellular carcinoma (HCC).[1]

Metabolism and Excretion

The half-life (T1/2) of OPB-31121 was reported to be approximately 30 hours in the HCC patient population.[1] Further details on the metabolic pathways and excretion routes have not been extensively published.

Dose Proportionality

The pharmacokinetics of OPB-31121 did not consistently demonstrate dose-proportionality across all studies.[2][3] However, in a Phase 1 study in patients with advanced HCC, both the maximum plasma concentration (Cmax) and the area under the curve (AUC) exhibited dose proportionality at the doses tested.[1]

Summary of Pharmacokinetic Parameters (from a Phase 1 study in advanced HCC)

| Parameter | Value (at 200 mg/day) |

| Tmax (Time to Maximum Concentration) | ~8 hours |

| T1/2 (Half-life) | ~30 hours |

| Dose Proportionality (Cmax & AUC) | Exhibited in this study |

Clinical Efficacy and Safety

The clinical activity of OPB-31121 as a monotherapy has been modest in early trials. While no objective responses were observed in some studies, a number of patients with various advanced solid tumors achieved stable disease.[2][3][4]

Safety and Tolerability

The most frequently reported adverse events associated with OPB-31121 administration are primarily gastrointestinal in nature and include nausea, vomiting, and diarrhea.[1][2][3][4][5] Fatigue has also been a commonly reported side effect.[1][4] These toxicities were predominantly of grade 1 or 2 and were generally manageable.[1][4]

Dose-Limiting Toxicities and Maximum Tolerated Dose

In a dose-escalation study with once-daily administration, the maximum tolerated dose (MTD) of OPB-31121 was determined to be 800 mg/day.[2][3][5] In a separate study with twice-daily administration, the MTD was established at 300 mg BID.[4][6] Dose-limiting toxicities (DLTs) included grade 3 nausea, vomiting, and diarrhea.[1][2][3][5]

Experimental Protocols

The following provides a generalized workflow for the Phase 1 clinical trials of OPB-31121, based on the available literature.

Phase 1 Clinical Trial Workflow

Caption: Generalized workflow for a Phase 1 dose-escalation trial of OPB-31121.

Patient Eligibility: Patients enrolled in these studies typically had histologically confirmed advanced or metastatic solid tumors that were refractory to standard therapies.

Dose Escalation: A standard 3+3 dose-escalation design was commonly employed to determine the MTD.

Pharmacokinetic Assessments: Blood samples for pharmacokinetic analysis were collected at various time points pre- and post-dose to determine key parameters such as Cmax, Tmax, AUC, and T1/2.

Safety and Tolerability Assessments: Safety was monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests.

Efficacy Assessments: Antitumor activity was typically assessed by imaging studies at baseline and at specified intervals during treatment, using criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).

Conclusion

OPB-31121 is a first-in-class oral STAT3 inhibitor with a well-defined mechanism of action. While clinical development has been challenged by a narrow therapeutic window and modest single-agent efficacy, the data gathered from early-phase trials provide valuable insights into the pharmacokinetic and pharmacodynamic properties of this class of inhibitors. The gastrointestinal side effect profile appears to be the primary dose-limiting factor. Further research and development in this area may focus on optimizing the therapeutic index of STAT3 inhibitors, potentially through combination therapies or the development of next-generation molecules with improved pharmacokinetic and safety profiles. The lack of public information on this compound suggests it may be in a very early stage of development or that its development has been discontinued.

References

- 1. A phase I, open-label, nonrandomized trial of OPB-31121, a STAT3 inhibitor, in patients with advanced hepatocellular carcinoma (HCC). - ASCO [asco.org]

- 2. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]

- 6. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of OPB-111077: A Dual Inhibitor of STAT3 and Oxidative Phosphorylation

A Technical Deep Dive into the Discovery, Preclinical Development, and Clinical Journey of a Novel Anti-Cancer Agent

For Immediate Release

OTSU, Japan – OPB-111077, a novel, orally bioavailable small molecule, emerged from the laboratories of Otsuka Pharmaceutical Co., Ltd. as a promising therapeutic candidate for a variety of cancers.[1] This technical guide provides an in-depth exploration of the discovery, development, and eventual discontinuation of OPB-111077, a potent dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[2][3] The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's journey from a promising preclinical candidate to its evaluation in human clinical trials.

Discovery and Rationale: Targeting a Dual-Action Mechanism

The discovery of OPB-111077 is rooted in the development of a prior STAT3 inhibitor, OPB-31121. During a phase 1 study of OPB-31121, it was observed that its primary metabolite, subsequently named OPB-111077, accumulated at higher levels in tissues.[2] This finding prompted further investigation into the metabolite's own therapeutic potential.

The scientific rationale for developing OPB-111077 centered on its unique dual mechanism of action, targeting two critical pathways in cancer cell survival and proliferation:

-

STAT3 Inhibition: STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, while also suppressing anti-tumor immunity.[2][4] It is aberrantly activated in a wide range of human cancers.

-

Oxidative Phosphorylation (OXPHOS) Inhibition: OPB-111077 was found to inhibit mitochondrial respiratory chain complex I, a key component of the electron transport chain responsible for ATP production through oxidative phosphorylation.[5] Many cancer cells, particularly those that are resistant to chemotherapy or possess stem-cell-like properties, are highly dependent on OXPHOS for their energy needs.

By simultaneously targeting both STAT3 signaling and mitochondrial respiration, OPB-111077 was designed to deliver a potent anti-cancer effect through a multi-pronged attack.

Preclinical Evaluation: Demonstrating Anti-Tumor Efficacy

A series of preclinical studies were conducted to evaluate the in vitro and in vivo anti-tumor activity of OPB-111077.

In Vitro Studies

Cell-Based Assays: The anti-proliferative activity of OPB-111077 was assessed across a panel of human cancer cell lines. The compound demonstrated potent growth inhibition, with IC50 values in the nanomolar to low micromolar range.

| Cell Line Category | IC50 Range (nM) |

| Hematological (Leukemia, Multiple Myeloma, Lymphoma) | 18.6 - 525.3 |

| Solid Tumors (Liver, Lung, Gastric, Breast) | 92.6 - 1727.7 |

Experimental Protocol: Cell Viability Assay (General)

-

Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of OPB-111077 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using a standard method such as the MTT or crystal violet assay.

-

IC50 Calculation: The concentration of OPB-111077 that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Mechanism of Action Assays:

-

STAT3 Phosphorylation Inhibition: Assays were performed to confirm that OPB-111077 inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its activation. This was likely assessed using techniques such as Western blotting or specialized immunoassays (e.g., HTRF).

-

Mitochondrial Complex I Inhibition: The inhibitory effect of OPB-111077 on mitochondrial complex I was evaluated.

Experimental Protocol: Mitochondrial Complex I Activity Assay (Illustrative)

-

Mitochondrial Isolation: Mitochondria were isolated from cultured cells or animal tissues.

-

Assay Principle: The activity of complex I was measured spectrophotometrically by monitoring the oxidation of NADH in the presence of an artificial electron acceptor (e.g., ubiquinone analog).

-

Inhibition Measurement: The assay was performed in the presence and absence of OPB-111077 to determine its inhibitory effect on the rate of NADH oxidation.

In Vivo Studies

The anti-tumor efficacy of OPB-111077 was evaluated in mouse xenograft models. Daily oral administration of OPB-111077 resulted in significant, dose-dependent tumor growth inhibition in models of leukemia, lymphoma, liver, gastric, and breast cancer.

Experimental Protocol: Xenograft Tumor Model (General)

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) were used.

-

Tumor Implantation: Human cancer cells were implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. OPB-111077 was administered orally on a predetermined schedule.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Efficacy Evaluation: The anti-tumor effect was assessed by comparing the tumor growth in the treated group to the control group.

Clinical Development: First-in-Human Phase I Trials

Based on its promising preclinical profile, OPB-111077 advanced into clinical development with several Phase I trials initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced cancers.

Study Design and Methods

The first-in-human study (NCT01711034) was an open-label, dose-escalation trial followed by a dose-expansion phase.[2][3] Patients with advanced solid tumors for whom standard therapy was no longer effective were enrolled. OPB-111077 was administered orally once daily in 28-day cycles.[3] Another Phase I study evaluated both continuous and intermittent dosing regimens in patients with advanced hepatocellular carcinoma.[6]

Experimental Protocol: Pharmacokinetic Analysis (General)

-

Sample Collection: Blood samples were collected from patients at various time points after drug administration.

-

Sample Processing: Plasma was separated from the blood samples.

-

Analytical Method: The concentration of OPB-111077 in plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

-

Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life were calculated.

Experimental Protocol: Pharmacodynamic Biomarker Assay (Developed but not deployed in the main trial)

An assay to measure the inhibition of IL-6-stimulated STAT3 phosphorylation (pSTAT3) in peripheral blood mononuclear cells (PBMCs) was developed using a phospho-specific monoclonal antibody and flow cytometry.[2] This assay was intended to provide a pharmacodynamic readout of OPB-111077's biological activity in patients. However, it was not utilized in the main trial due to challenges in maintaining analytical validity across different trial sites.[2]

Clinical Trial Results

Safety and Tolerability: OPB-111077 was generally well-tolerated at or below the maximum tolerated dose (MTD).[2] The most frequently reported treatment-emergent adverse events were nausea, fatigue, and vomiting, which were typically mild to moderate in intensity and manageable with medical support.[2][3]

Pharmacokinetics: Oral administration of OPB-111077 resulted in micromolar plasma concentrations, which were within the range associated with anti-tumor activity in preclinical models.[2] The drug had an elimination half-life of approximately one day and reached steady-state by day 8.[3]

Clinical Activity: Overall, OPB-111077 demonstrated modest clinical activity as a monotherapy in unselected tumor types.[2] However, a durable partial response was observed in a patient with diffuse large B-cell lymphoma (DLBCL).[2][3] In the hepatocellular carcinoma study, no complete or partial responses were observed.[6]

| Clinical Trial Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 250 mg once daily (in the first-in-human study)[2][3] |

| Recommended Dose (Hepatocellular Carcinoma Study) | 250 mg for continuous dosing, 600 mg for intermittent dosing[6] |

| Common Adverse Events | Nausea, fatigue, vomiting[2][3] |

| Elimination Half-life | Approximately 1 day[3] |

| Time to Steady State | Approximately 8 days[3] |

| Notable Efficacy Signal | Durable partial response in one patient with DLBCL[2][3] |

Signaling Pathways and Logical Relationships

The proposed mechanism of action of OPB-111077 involves the inhibition of two key cellular pathways.

Figure 1: OPB-111077 Dual Inhibition Pathway. This diagram illustrates the dual inhibitory mechanism of OPB-111077 on the JAK/STAT3 signaling pathway and mitochondrial complex I.

Discontinuation and Future Perspectives

Despite its interesting dual mechanism of action and acceptable safety profile, the development of OPB-111077 was ultimately discontinued by Otsuka Pharmaceutical for strategic reasons. The modest clinical activity observed in early-phase trials as a monotherapy likely contributed to this decision.

The story of OPB-111077 provides valuable insights for the drug development community. While the dual targeting of STAT3 and OXPHOS remains a compelling anti-cancer strategy, the clinical translation of such inhibitors has proven challenging. Future efforts in this area may require the identification of predictive biomarkers to select patient populations most likely to respond to this therapeutic approach. Combination strategies, pairing STAT3/OXPHOS inhibitors with other anti-cancer agents, may also hold the key to unlocking their full therapeutic potential. The journey of OPB-111077 serves as a reminder of the complexities and challenges inherent in oncology drug development.

References

- 1. Biomarker‑driven phase Ib clinical trial of OPB‑111077 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A First-in-Human Phase I Study of OPB-111077, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting STAT3 in Cancer with Nucleotide Therapeutics [mdpi.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Phase I Dose-Finding Study of OPB-111077, a Novel STAT3 Inhibitor, in Patients with Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of Special Patient Population Plasma on Pharmacokinetic Quantifications Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of OPB-3206, a potent, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It delves into the compound's mechanism of action, pharmacological properties, and the broader landscape of related compounds and analogs. This document is intended to serve as a resource for researchers and drug development professionals investigating novel cancer therapeutics targeting the STAT3 signaling pathway.

Core Compound: this compound

This compound is a novel therapeutic agent that has shown promise in preclinical and clinical settings for the treatment of various cancers. Its primary mechanism of action is the inhibition of STAT3, a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.

Mechanism of Action:

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3. This post-translational modification is a critical step in the activation of STAT3. Once phosphorylated, STAT3 molecules dimerize, translocate to the nucleus, and bind to the DNA of target genes, promoting the transcription of proteins involved in cell cycle progression (e.g., cyclin D1), survival (e.g., Bcl-2, survivin), and angiogenesis. By preventing STAT3 phosphorylation, this compound effectively blocks this entire downstream signaling cascade, leading to the induction of apoptosis and suppression of tumor growth.

The Janus kinase (JAK) family of tyrosine kinases are the primary activators of STAT3. The signaling cascade is initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their respective receptors, leading to the activation of JAKs. The activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT3. Subsequently, JAKs phosphorylate STAT3, initiating its dimerization and nuclear translocation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| STAT3 | 130 | Cell-free | |

| STAT1 | 260 | Cell-free | |

| STAT5 | 340 | Cell-free |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Human Tumor Cell Lines | Multiple | 0.1 - 1.0 |

Table 3: Phase 1 Clinical Trial Data for this compound

| Population | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events | Recommended Phase 2 Dose | Reference |

| Advanced Solid Tumors | Not Reached (up to 800 mg) | Grade 3 Nausea, Vomiting, Diarrhea, Fatigue | Nausea, Diarrhea, Vomiting, Fatigue, Anorexia | 600 mg once daily | |

| Relapsed/Refractory Hematological Malignancies | 800 mg once daily | Grade 3 Fatigue, Diarrhea, Nausea | Diarrhea, Nausea, Fatigue, Vomiting | 800 mg once daily |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

STAT3 Phosphorylation Inhibition Assay (Cell-free):

This assay quantifies the ability of a compound to inhibit the phosphorylation of STAT3 by its upstream kinase.

Protocol:

-

Reagent Preparation: A reaction buffer containing recombinant STAT3 protein and a constitutively active form of a JAK kinase (e.g., JAK2) is prepared.

-

Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

-

Reaction Initiation: The diluted compound is added to the reaction mixture, followed by the addition of ATP to initiate the phosphorylation reaction.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The reaction is stopped, and the amount of phosphorylated STAT3 is quantified using an immunoassay, such as an ELISA or a fluorescence-based method.

-

Data Analysis: The results are plotted as the percentage of inhibition versus the compound concentration, and the IC50 value is calculated.

In Vivo Tumor Xenograft Studies:

These studies assess the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Cell Culture and Implantation: Human tumor cells with constitutively active STAT3 signaling are cultured and then implanted subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives oral administration of this compound at a specified dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.

-

Analysis: Tumors are excised, weighed, and may be further analyzed for biomarkers of STAT3 inhibition (e.g., levels of phosphorylated STAT3, expression of STAT3 target genes).

Related Compounds and Analogs

The discovery of this compound has spurred the development of other STAT3 inhibitors. While specific, publicly available information on direct analogs of this compound is limited, the broader class of STAT3 inhibitors includes both direct and indirect inhibitors.

Direct Inhibitors: These compounds, like this compound, bind directly to the STAT3 protein, typically to the SH2 domain, preventing its dimerization and subsequent activation.

Indirect Inhibitors: These molecules target upstream components of the STAT3 signaling pathway, such as the JAK kinases or receptor tyrosine kinases.

The development of analogs often focuses on improving key drug-like properties.

Future research in this area will likely focus on the development of second-generation STAT3 inhibitors with improved potency, selectivity, and pharmacokinetic profiles, as well as on identifying predictive biomarkers to guide their clinical use. The continued exploration of the STAT3 signaling pathway and the development of novel inhibitors like this compound hold significant promise for advancing cancer therapy.

Methodological & Application

OPB-3206: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and in vitro application of OPB-3206, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Solution Preparation and Stability

Materials Required

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Vortex mixer

-

Calibrated pipettes

Preparation of Stock Solution (10 mM in DMSO)

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 0.5 mg of the compound in 1 mL of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Preparation of Working Solutions

Dilute the 10 mM stock solution to the desired final concentration using sterile cell culture medium immediately before use. It is recommended to prepare fresh working solutions for each experiment.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group in your experiments contains the same final concentration of DMSO as the this compound-treated groups.

Storage and Stability

Quantitative data on the stability of this compound in various solvents and under different storage conditions is summarized below.

| Storage Condition | Solvent | Stability |

| -20°C | DMSO | Stock solutions (e.g., 10 mM) are stable for at least 6 months. To ensure optimal performance, it is advisable to use the stock solution within this period. |

| -80°C | DMSO | For long-term storage exceeding 6 months, it is recommended to store stock solutions at -80°C. |

| 4°C | DMSO | Short-term storage of a few days is generally acceptable, but long-term storage at 4°C is not recommended due to the potential for precipitation and degradation. |

| Room Temperature | Aqueous Media | This compound in aqueous solutions, such as cell culture media, is less stable and should be prepared fresh for each experiment and used promptly. |

| Freeze-Thaw Cycles | DMSO | Repeated freeze-thaw cycles of the stock solution should be avoided as they can lead to degradation of the compound. Aliquoting the stock solution is highly recommended. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Typical final concentrations for a dose-response curve may range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to detect the inhibition of STAT3 phosphorylation by this compound.

Materials:

-

Cancer cell line with constitutively active or cytokine-inducible STAT3

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Cytokine for stimulation (if required, e.g., Interleukin-6, IL-6)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control. For inducible STAT3 phosphorylation, starve the cells in serum-free medium for several hours before treating with this compound, followed by stimulation with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: Mechanism of action of this compound on the JAK/STAT3 signaling pathway.

Caption: General experimental workflow for in vitro studies with this compound.

Application Notes and Protocols for OPB-3206 in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

OPB-3206 is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a critical mediator of various cellular processes, including proliferation, survival, and inflammation, and its aberrant activation is frequently observed in various cancers. This compound is part of a family of compounds that have been shown to interfere with STAT3 activity. The mechanism of action for related compounds, such as OPB-31121, involves binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent phosphorylation and activation. Another related compound, OPB-51602, has been shown to act on mitochondrial STAT3, leading to the inhibition of respiratory complex I and an increase in reactive oxygen species (ROS).[1][2]

This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the STAT3 signaling pathway, specifically focusing on the phosphorylation status of STAT3.

Key Experimental Protocols

Western Blot Protocol for Analyzing this compound Effects on STAT3 Phosphorylation

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect total STAT3 and phosphorylated STAT3 (p-STAT3).

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density in a 6-well plate or 10 cm dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined duration (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

If applicable, stimulate the cells with a known activator of the STAT3 pathway (e.g., Interleukin-6 [IL-6]) for a short period (e.g., 15-30 minutes) before harvesting to induce STAT3 phosphorylation.

2. Cell Lysate Preparation: [1][3]

-

After treatment, place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µl for a well in a 6-well plate) supplemented with protease and phosphatase inhibitors.

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[3][4]

-

Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.[1][3]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a protein assay kit, such as the BCA assay.

3. SDS-PAGE and Protein Transfer: [2][5]

-

Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-STAT3 (e.g., Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

5. Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.

-

To probe for total STAT3, the membrane can be stripped and re-probed with a primary antibody against total STAT3. It is often recommended to run parallel gels for p-STAT3 and total STAT3 to avoid issues with incomplete stripping.

-

For a loading control, the membrane should also be probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

-

Quantify the band intensities using image analysis software. The level of p-STAT3 should be normalized to the level of total STAT3.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

| Treatment Group | This compound Conc. (µM) | p-STAT3 (Tyr705) Intensity (Normalized to Total STAT3) | Total STAT3 Intensity (Normalized to Loading Control) | Fold Change in p-STAT3 vs. Vehicle Control |

| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |

| This compound | 1 | 0.85 | 1.02 | 0.83 |

| This compound | 5 | 0.52 | 0.98 | 0.53 |

| This compound | 10 | 0.21 | 1.01 | 0.21 |

| This compound | 25 | 0.08 | 0.99 | 0.08 |

| This compound | 50 | 0.05 | 0.97 | 0.05 |

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibiting the STAT3 signaling pathway.

Experimental Workflow for Western Blot Analysis

Caption: Step-by-step workflow for Western blot analysis of this compound effects.

References

- 1. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [pubmed.ncbi.nlm.nih.gov]

- 4. Combined Inhibition of STAT3 and DNA Repair in Palbociclib-Resistant ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging of OPB-3206

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPB-3206 is a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in various oncogenic processes. Dysregulation of the STAT3 signaling pathway is a common feature in many human cancers, contributing to tumor cell proliferation, survival, invasion, and angiogenesis. As a therapeutic target, the inhibition of STAT3 presents a promising strategy for cancer treatment.

These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy using bioluminescence imaging (BLI) in a preclinical xenograft model. BLI is a non-invasive imaging technique that allows for the longitudinal monitoring of tumor growth and response to therapy in living animals, providing quantitative data on therapeutic efficacy.

Mechanism of Action: STAT3 Signaling Pathway

The Janus kinase (JAK)-STAT pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, leading to changes in gene expression. In many cancers, this pathway is constitutively active, often through the persistent activation of STAT3.